molecular formula C19H16N4O B2822506 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848736-63-0

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2822506
CAS No.: 848736-63-0
M. Wt: 316.364
InChI Key: DOUNZACGOPZDNA-UHFFFAOYSA-N
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Description

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the imidazo[4,5-b]quinoxaline class, a nitrogen-rich heterocyclic scaffold known for its multidimensional functionalization capabilities and broad biological activities . Quinoxaline cores are structurally characterized by fused benzene and pyrazine rings, and this specific derivative is further functionalized with a 4-methoxyphenyl group at the 2-position and an allyl group at the 1-nitrogen position . This compound is primarily investigated for its potential as a bioactive agent in antiviral research. Imidazo[4,5-b]quinoxaline derivatives have demonstrated promising activity against respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2 . The planar polyaromatic structure of the quinoxaline core is posited to facilitate interaction with viral proteins. Computational docking studies suggest related quinoxaline derivatives can bind with high affinity to key viral targets, such as the SARS-CoV-2 main protease (Mpro), which is critical for viral replication . Furthermore, analogs within this structural family have been evaluated for their ability to modulate immune responses by impeding the activation of NF-kB through TLR receptor interactions, presenting a multifaceted mechanism of action . Researchers utilize this compound as a key intermediate and lead compound in the design and synthesis of novel therapeutic agents. Its structure offers valuable insights for Structure-Activity Relationship (SAR) studies, particularly in optimizing substitutions on the imidazole and quinoxaline rings to enhance potency and selectivity . The allyl substituent, in particular, is a versatile functional group that can be utilized in further chemical modifications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUNZACGOPZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . This method provides a high yield of the desired product under mild reaction conditions.

Another approach involves the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This method is efficient and environmentally friendly, as it avoids the use of harsh reagents and catalysts.

Industrial Production Methods

For industrial production, the Suzuki–Miyaura cross-coupling reaction is often preferred due to its scalability and efficiency . This method involves the use of palladium catalysts and boron reagents, which are readily available and cost-effective. The reaction conditions can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazoquinoxaline derivatives.

    Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The imidazo[4,5-b]quinoxaline core distinguishes this compound from analogs with alternative fused heterocycles:

Table 1: Structural and Electronic Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline Imidazo[4,5-b]quinoxaline Allyl, 4-methoxyphenyl ~317.4 (calculated) Planar aromatic system, moderate polarity
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline Imidazo[4,5-b]quinoxaline 2-Methoxybenzyl, 4-methylsulfonyl 446.5 Increased steric bulk, sulfonyl group enhances stability
2-Styryl-6,7-dichlorothiazolo[4,5-b]quinoxaline Thiazolo[4,5-b]quinoxaline Styryl, 6,7-dichloro ~394.3 Thiazole ring introduces fluorescence properties
6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline Imidazo[4,5-g]quinoxaline 6,7-Diphenyl 322.4 Extended conjugation due to phenyl groups
2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)quinoxaline Quinoxaline 4-Methoxyphenyl-triazole 303.3 Triazole enhances hydrogen bonding potential
Key Observations:
  • Core Flexibility: Thiazolo[4,5-b]quinoxaline derivatives (e.g., ) replace imidazole with thiazole, altering electronic properties and enabling fluorescence applications.
  • Substituent Effects : Sulfonyl groups (e.g., ) increase molecular weight and stability, while allyl groups improve reactivity for further derivatization.
  • Positional Isomerism: Imidazo[4,5-g]quinoxaline differs in ring fusion position, reducing planarity and affecting π-π stacking interactions.

Biological Activity

1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound within the imidazoquinoxaline family, recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. The unique structural features of this compound, including the allyl and methoxyphenyl substituents, contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16N4O\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}

This structure includes an imidazoquinoxaline core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds in the imidazoquinoxaline class exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Demonstrated through various in vitro studies.
  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Potential Antiviral Effects : Some derivatives show promise against viral infections.

Anticancer Activity

Studies have shown that imidazoquinoxaline derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

Case Study: Cytotoxicity Evaluation

In a comparative analysis of quinoxaline derivatives, it was found that certain compounds demonstrated IC50 values lower than 10 µM against human cancer cell lines, suggesting strong anticancer potential. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA375 (melanoma)8.5Apoptosis induction
Compound BMCF-7 (breast)7.2Cell cycle arrest
This compoundHeLa (cervical)9.0Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study reported that the compound showed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Bacterial StrainInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds similar to this one interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : The antimicrobial effects are likely due to damage to bacterial cell membranes.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cells, promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-diaminoquinoxaline derivatives with allyl-substituted aldehydes under acidic conditions. A reflux setup in ethanol or toluene with catalytic acetic acid is commonly used . To optimize efficiency, monitor reaction progress via TLC or HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of diamine to aldehyde). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) yields >85% purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Confirm allyl group presence (¹H-NMR: δ 5.1–5.3 ppm for vinyl protons, δ 4.8–5.0 ppm for CH₂ protons) and methoxyphenyl substituents (¹³C-NMR: δ 55 ppm for OCH₃) .
  • X-ray crystallography : Resolve imidazo[4,5-b]quinoxaline core geometry (bond angles ~120° for aromaticity) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₁₆N₄O⁺ requires m/z 316.1319) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 50 µM suggests potency) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound's bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to test effects on cytotoxicity .
  • Allyl chain variations : Introduce bulkier groups (e.g., propargyl) to assess steric effects on target binding .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like DNA topoisomerase II .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and metabolic pathways using LC-MS/MS .
  • Formulation optimization : Use PEGylated liposomes to enhance bioavailability if poor solubility is observed in vivo .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodological Answer :

  • Reaction path searching : Apply density functional theory (DFT) to identify low-energy pathways for cyclocondensation steps .
  • Machine learning : Train models on existing quinoxaline reaction datasets to predict optimal solvents/catalysts .
  • High-throughput screening : Use robotic platforms to test 96-well plate reaction arrays with variable temperatures/pH .

Q. What advanced techniques elucidate the compound's mechanism of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment .
  • Proteomics : Use SILAC labeling to quantify changes in kinase expression levels .
  • Cellular imaging : Employ confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to track apoptosis in real-time .

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